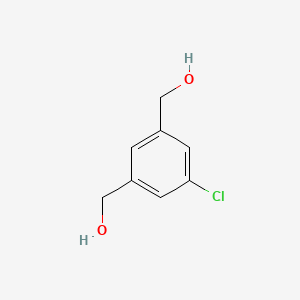

(5-Chloro-1,3-phenylene)dimethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClO2 |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

[3-chloro-5-(hydroxymethyl)phenyl]methanol |

InChI |

InChI=1S/C8H9ClO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 |

InChI Key |

CNFMFSVMWFZGSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1CO)Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 1,3 Phenylene Dimethanol

Established Synthetic Pathways to (5-Chloro-1,3-phenylene)dimethanol

The synthesis of this compound has been accomplished through several well-documented routes. These methods often involve the transformation of readily available starting materials through reduction, halogenation, and functionalization steps.

Reduction-Based Syntheses from Carboxylic Acid Derivatives

A primary and widely utilized method for synthesizing this compound involves the reduction of corresponding dicarboxylic acid derivatives, such as 5-chloroisophthalic acid or its esters. Strong reducing agents are typically employed to convert the carboxyl groups to hydroxymethyl groups.

One common approach involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). For instance, isophthaloyl dichloride can be reduced to 1,3-benzenedimethanol. This foundational reaction can be adapted by starting with a chlorinated analog to produce the target molecule. The general transformation is depicted below:

Starting Material: 5-Chloroisophthaloyl dichloride

Reagent: Lithium aluminum hydride (LiAlH₄)

Solvent: Anhydrous Tetrahydrofuran (THF)

Product: this compound

This reduction is highly efficient but requires careful handling of the pyrophoric LiAlH₄ and anhydrous reaction conditions to prevent unwanted side reactions.

Approaches Involving Halogenation and Subsequent Functionalization of Aromatic Precursors

Another established strategy begins with a non-chlorinated aromatic precursor, which is first halogenated and then functionalized to yield the desired diol. This pathway offers flexibility in introducing the chloro substituent at a specific position on the aromatic ring.

For example, one could start with m-xylene, perform a controlled chlorination to introduce a chlorine atom at the 5-position, and then functionalize the methyl groups. A more common variant of this approach involves the radical bromination of 5-chloro-m-xylene (B1584063) to form 1,3-bis(bromomethyl)-5-chlorobenzene. This intermediate can then be converted to the diol via nucleophilic substitution with a hydroxide (B78521) source, such as sodium hydroxide or potassium carbonate in an aqueous medium.

A patent describes a multi-step process for a related compound where N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) are used for the bromination step, followed by hydrolysis with potassium carbonate. google.com

Multi-step Convergent and Divergent Synthetic Routes

More complex syntheses may employ convergent or divergent strategies to construct this compound or its derivatives. These routes are particularly useful in the context of creating libraries of related compounds for screening purposes.

A divergent approach might start from a common intermediate, such as 5-chloro-1,3-diiodobenzene, which can then undergo various coupling reactions to introduce different functional groups. For example, Suzuki cross-coupling reactions with appropriate boronic acids could be employed to build more complex structures on the 1,3-phenylene scaffold. While not a direct synthesis of the parent diol, these methods highlight the versatility of the chlorinated phenylene core in organic synthesis.

Emerging Synthetic Approaches and Innovations in this compound Preparation

Recent advancements in synthetic chemistry are paving the way for more efficient, selective, and sustainable methods for preparing this compound. These innovations focus on catalysis and process optimization.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Modern catalytic methods are being explored to improve the synthesis of aromatic diols. For instance, catalytic transfer hydrogenation offers a safer and more scalable alternative to using metal hydrides for the reduction of dicarboxylic acids or esters. These reactions often utilize a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry is emerging as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processing. d-nb.info These benefits include enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. nih.govthieme-connect.de The synthesis of this compound could be adapted to a continuous flow process.

For example, the reduction of 5-chloroisophthalic acid derivatives could be performed in a packed-bed reactor containing a solid-supported reducing agent or catalyst. nih.gov Similarly, halogenation and subsequent functionalization reactions could be carried out in sequential flow reactors, allowing for precise control over reaction times and temperatures at each step. This approach can lead to higher purity products and reduced workup requirements. The application of flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. d-nb.inforsc.org

Green Chemistry Principles in this compound Synthesis

The pursuit of environmentally benign chemical processes has led to the development of the twelve principles of green chemistry, which provide a framework for designing safer and more sustainable synthetic routes. pharmafeatures.comjocpr.com In the context of synthesizing this compound, these principles can guide the selection of reagents, solvents, and reaction conditions to minimize environmental impact. wisdomlib.org

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the environmental footprint of many chemical processes, often accounting for a significant portion of the total mass of materials used. york.ac.uk The selection of a solvent is therefore a critical consideration in green synthesis.

Traditional vs. Greener Solvents:

Historically, the reduction of esters to alcohols, a key transformation in the proposed synthesis of this compound, has often been carried out in solvents like diethyl ether or tetrahydrofuran (THF), particularly when using strong reducing agents like lithium aluminum hydride (LAH). commonorganicchemistry.com However, these solvents have notable drawbacks, including high volatility, flammability, and the potential to form explosive peroxides. chembam.com

Green chemistry encourages the use of safer, more environmentally friendly solvents. Several solvent selection guides, such as the one developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR), provide a framework for ranking solvents based on safety, health, and environmental criteria. york.ac.ukacs.org According to these guides, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water are considered greener alternatives to traditional ether solvents. chembam.comrsc.org For instance, 2-MeTHF is derived from renewable resources and has lower water miscibility, which can simplify workup procedures and reduce aqueous waste streams. chembam.com

In the context of catalytic hydrogenation, a greener alternative to metal hydride reduction, alcohols like methanol (B129727) and ethanol (B145695) are often used as solvents. rsc.org These are generally considered more benign than chlorinated or ether-based solvents.

Solvent Minimization:

Beyond solvent replacement, green chemistry also emphasizes the minimization of solvent use altogether. Strategies to achieve this include:

Process Intensification: Running reactions at higher concentrations reduces the volume of solvent required per unit of product.

Solvent-Free Reactions: In some cases, it may be possible to conduct reactions without a solvent, for example, by using one of the reactants as the solvent if it is a liquid.

Continuous Flow Chemistry: This technique can often be performed with lower solvent volumes compared to traditional batch processing and allows for easier solvent recycling. jocpr.com

The following table provides a comparative overview of solvents relevant to the reduction of an aromatic diester.

| Solvent | Key Properties and Green Chemistry Considerations |

| Diethyl Ether | Traditional solvent for LAH reductions. Highly volatile and flammable. Prone to peroxide formation. |

| Tetrahydrofuran (THF) | Common solvent for hydride reductions. Less volatile than diethyl ether but still a concern. acsgcipr.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF, derived from renewable sources. Higher boiling point and lower water miscibility facilitate easier recovery and reduce waste. chembam.com |

| Methanol/Ethanol | Common solvents for catalytic hydrogenation. Generally considered more environmentally benign than ether solvents. rsc.org |

| Water | The ultimate green solvent, though its use is dependent on the solubility of reactants and catalysts. pharmtech.com |

Atom Economy and Waste Reduction Methodologies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. sustainability-directory.compatsnap.com The E-factor (Environmental factor) is another key metric, representing the ratio of the mass of waste generated to the mass of the product. chembam.com

Comparing Reduction Methods:

The choice of reducing agent has a profound impact on the atom economy and E-factor of the synthesis of this compound.

C₆H₃Cl(COOCH₃)₂ + 2 LiAlH₄ → C₆H₃Cl(CH₂OH)₂ + 2 LiAlO₂ + 2 H₂

In this process, a large portion of the reactant mass does not end up in the final product.

C₆H₃Cl(COOCH₃)₂ + 4 H₂ --(catalyst)--> C₆H₃Cl(CH₂OH)₂ + 2 CH₃OH

In this case, the only theoretical by-product is methanol, which itself can be a useful solvent or chemical feedstock. The process mass intensity (PMI), which is the total mass of materials used (reactants, solvents, workup chemicals) per unit mass of product, is often significantly lower for catalytic processes compared to stoichiometric ones. rsc.org Studies comparing LAH reduction to catalytic hydrogenation for similar ester reductions have shown a dramatic reduction in the E-factor and PMI for the catalytic route. rsc.org

Waste Reduction Strategies:

In addition to choosing atom-economical reactions, several other strategies can be employed to minimize waste in the synthesis of this compound:

Catalyst Recycling: For catalytic hydrogenation, developing robust catalysts that can be easily separated from the reaction mixture and reused is crucial for minimizing waste and improving cost-effectiveness.

Wastewater Treatment: Any aqueous waste generated should be treated to remove harmful chemicals before discharge. Advanced oxidation processes can be used to break down organic compounds in wastewater. enviolet.com

The following table provides a theoretical comparison of the atom economy and E-factor for the two proposed reduction methods.

| Synthetic Method | Key Reagents | Theoretical Atom Economy (%) | Probable E-Factor Range | Waste Streams |

| LAH Reduction | Lithium Aluminum Hydride, Diethyl Ether/THF, Acid/Base for workup | Low (e.g., < 50%) | High (e.g., 25-100+) chembam.com | Aluminum salts, spent solvent, aqueous waste |

| Catalytic Hydrogenation | H₂, Ruthenium or Copper catalyst, Methanol/Ethanol | High (e.g., > 80%) | Low (e.g., 5-15) rsc.org | Spent catalyst (recyclable), minimal solvent waste |

By prioritizing greener solvents, employing catalytic methods with high atom economy, and implementing effective waste reduction strategies, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing, leading to a more environmentally responsible and economically viable process.

Chemical Reactivity and Transformation of 5 Chloro 1,3 Phenylene Dimethanol

Reactions Involving Hydroxyl Functionalities of (5-Chloro-1,3-phenylene)dimethanol

The two hydroxymethyl (-CH₂OH) groups are primary benzylic alcohols. Their reactivity is characteristic of this functional group, including susceptibility to esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The primary alcohol functionalities of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: In the presence of an acid catalyst or through reaction with more reactive acyl halides or anhydrides, the diol can undergo esterification. For instance, reaction with two equivalents of an acyl chloride (R-COCl) in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding diester. This transformation is fundamental for installing a variety of functional groups or for protecting the alcohol moieties during subsequent reactions.

Etherification: The hydroxyl groups can be converted to ethers via several methods, most notably the Williamson ether synthesis. This reaction involves deprotonation of the alcohols with a strong base, such as sodium hydride (NaH), to form a dialkoxide intermediate. This nucleophilic species can then react with an alkyl halide (R'-X) to form the corresponding diether. This process is highly efficient for primary alkyl halides.

Selective Oxidation and Reduction Transformations

The benzylic nature of the alcohol groups makes them amenable to selective oxidation to form aldehydes or carboxylic acids, depending on the reagents and conditions employed.

Selective Oxidation: The selective oxidation of benzylic alcohols to their corresponding carbonyl compounds is a crucial transformation in organic synthesis. For this compound, this would yield 5-chloro-isophthalaldehyde. Several modern methods achieve this with high selectivity, avoiding overoxidation to the dicarboxylic acid and showing tolerance for the aryl chloride. researchgate.netbeilstein-journals.org Metal-free photochemical methods using catalysts like Eosin Y with oxygen as the oxidant provide a green alternative to traditional metal-based oxidants. organic-chemistry.org Such protocols are known for their excellent functional group tolerance. organic-chemistry.org Other systems, such as those using N-heterocycle-stabilized iodanes, are also effective for the mild oxidation of benzylic alcohols to aldehydes. beilstein-journals.org

| Oxidant/Catalyst System | Substrate Type | Product | Key Features | Yield |

| Eosin Y, Blue LED, O₂ | Benzyl (B1604629) Alcohols | Aldehydes/Ketones | Metal-free, green, high functional group tolerance. organic-chemistry.org | 68-93% organic-chemistry.org |

| KNa₄[Cu(HIO₆)₂] | Benzylic Alcohols | Aldehydes/Ketones | Selective for benzylic over other alcohol types. researchgate.net | Good researchgate.net |

| N-heterocycle-stabilized iodanes | Benzylic Alcohols | Aldehydes/Ketones | Mild conditions, avoids overoxidation. beilstein-journals.org | up to 97% beilstein-journals.org |

This table presents data for the oxidation of various benzylic alcohols, which is analogous to the expected reactivity of this compound.

Conversely, while the hydroxyl groups are already in a reduced state, the aromatic ring or the chloro-substituent could be subjected to reduction under more forcing conditions, though this is less common for synthetic derivatization.

Nucleophilic Reactivity and Derivatization via Hydroxyl Groups

The hydroxyl group is a poor leaving group (OH⁻), but it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. youtube.com For benzylic alcohols, these reactions often proceed through an Sₙ1 mechanism due to the stability of the resulting benzylic carbocation. libretexts.orgncert.nic.in

Conversion to Alkyl Halides: Treatment with concentrated hydrohalic acids (like HBr or HCl) can convert the hydroxymethyl groups into the corresponding benzylic halides. youtube.commsu.edu The reaction is acid-catalyzed, proceeding via protonation of the hydroxyl to form a good leaving group (H₂O). libretexts.orgmsu.edu The subsequent loss of water generates a stable benzylic carbocation, which is then trapped by the halide ion. libretexts.org

Conversion to Sulfonate Esters: A more versatile method for activating the hydroxyl groups involves their conversion to sulfonate esters, such as tosylates (OTs) or mesylates (OMs). youtube.com Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine transforms the alcohol into an excellent leaving group, which is readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

Reactions Involving the Aromatic Chloro Substituent

The chloro-substituent on the aromatic ring is generally less reactive than the hydroxyl groups. Its transformation typically requires more specialized conditions, such as those used in nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the two hydroxymethyl groups are located meta to the chlorine atom. These groups are weakly electron-withdrawing and, critically, their meta-position does not allow for resonance stabilization of the negative charge onto them. libretexts.org Therefore, the aromatic ring is not sufficiently activated for SₙAr to occur under standard conditions, and the chloro-substituent is expected to be inert to most nucleophiles. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Halide Site (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant pathway for the derivatization of the aryl chloride in this compound. researchgate.netresearchgate.net While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed that are highly effective for their coupling. harvard.edu

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. harvard.edulibretexts.org This method is widely used to form biaryl structures. The reaction's success with this compound would depend on a catalyst system that tolerates the free hydroxyl groups, as some catalysts can be deactivated. researchgate.net However, many modern ligands and conditions are compatible with a wide range of functional groups.

| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield |

| Aryl Chlorides | Arylboronic acids | PdCl₂(Lₙ@β-CD) | K₃PO₄ | H₂O | Low to 71% acs.org |

| 5-Chloro-1,3-dimethyl-1H-pyrazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | - | Unsuccessful researchgate.net |

This table shows representative Suzuki-Miyaura coupling reactions involving aryl chlorides, highlighting the variability in success based on substrate and conditions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org It is a reliable method for synthesizing arylalkynes. The reactivity of aryl chlorides in Sonogashira couplings can be challenging, often requiring specialized ligands. Research on multifunctional substrates has shown that under certain conditions, chloro-substituents can be unreactive while more reactive halides like iodine undergo coupling. nih.govresearchgate.netrsc.org

| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Notes |

| 5-Substituted-1,2,3-triiodobenzene (with chloro-substituent) | Arylacetylenes | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Toluene (B28343) | No coupling at chloro group observed. nih.gov |

| Haloaryl-tricarbadecaborane (Cl) | Terminal Alkynes | Pd(dppf)₂Cl₂ / CuI | - | - | Successful coupling of related chloro-analogs. nih.gov |

This table provides examples of Sonogashira coupling reactions, illustrating the selective reactivity of different halogens.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. liverpool.ac.ukwikipedia.org The reaction typically proceeds with high stereoselectivity. liverpool.ac.uk The choice of catalyst, ligand, and base is crucial for achieving good yields with less reactive aryl chlorides. wikipedia.org

| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Product Type |

| Aryl Chloride | Olefin | Pd(OAc)₂ | K₂CO₃ | DMA | Substituted Olefin rsc.org |

| Haloaryl-tricarbadecaborane (I) | Terminal Alkenes | Pd(OAc)₂ | - | - | Alkene-functionalized product nih.gov |

This table shows general conditions for Heck reactions involving aryl halides.

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.caorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by various electrophiles. wikipedia.org

For this compound, the hydroxymethyl groups (-CH₂OH) can potentially act as directing groups after in-situ deprotonation to form alkoxides. The oxygen atom of the alkoxide can coordinate to the lithium atom of the organolithium base, facilitating the deprotonation of a nearby ortho-proton. uwindsor.ca

The two hydroxymethyl groups are located at the 1- and 3-positions of the phenyl ring, with a chloro group at the 5-position. The potential sites for directed ortho-metalation are the C2, C4, and C6 positions of the benzene (B151609) ring. The directing effect of the two alkoxide groups would favor lithiation at the C2 position, which is ortho to both directing groups. However, the steric hindrance from the two adjacent substituents might influence the regioselectivity. Metalation at the C4 and C6 positions, each being ortho to one hydroxymethyl group, is also plausible. The presence of the electron-withdrawing chloro group at C5 could influence the acidity of the adjacent protons at C4 and C6, potentially impacting the site of metalation.

Table 1: Potential Regioselectivity in Directed Ortho-Metalation of this compound

| Directing Group(s) | Potential Site of Metalation | Influencing Factors |

| 1-CH₂O⁻ and 3-CH₂O⁻ | C2 | Cooperative directing effect, potential steric hindrance. |

| 1-CH₂O⁻ | C2, C6 | Proximity to the directing group. |

| 3-CH₂O⁻ | C2, C4 | Proximity to the directing group. |

The choice of the organolithium base (e.g., n-butyllithium, sec-butyllithium) and the reaction conditions (temperature, solvent, and presence of additives like TMEDA) can be optimized to control the regioselectivity of the metalation. harvard.edu

Chemoselective Transformations of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. youtube.com In this compound, the key challenge lies in differentiating between the two identical hydroxymethyl groups and the chloro substituent.

The two primary benzylic alcohol groups are the most reactive sites for many transformations. They can undergo oxidation to aldehydes or carboxylic acids, esterification, etherification, or conversion to benzylic halides. The chloro group on the aromatic ring is generally less reactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or under specific catalytic conditions.

Recent advances in catalysis have shown that selective functionalization of diols can be achieved. rsc.org For instance, nickel-catalyzed enantioconvergent cross-coupling reactions have been developed for benzylic alcohols, which could potentially be adapted for the selective functionalization of one of the hydroxymethyl groups in this compound. acs.org

To achieve selective transformation of one of the hydroxymethyl groups, a common strategy is to protect both hydroxyls, followed by selective deprotection of one. Alternatively, one hydroxyl group can be selectively protected. Given that this compound is a 1,3-diol, it can be protected by forming a six-membered cyclic acetal (B89532) or ketal. chem-station.comyoutube.com

For example, reaction with an aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone) in the presence of an acid catalyst would lead to the formation of a cyclic acetal, protecting both hydroxyl groups simultaneously.

Table 2: Illustrative Protecting Group Strategy for this compound

| Reactant | Reagent(s) | Protected Product |

| This compound | Benzaldehyde, Acid catalyst | 2-phenyl-5-chloro-1,3-benzodioxane |

| This compound | Acetone, Acid catalyst | 2,2-dimethyl-5-chloro-1,3-benzodioxane |

Once protected, the remaining functional group (the chloro group) or the aromatic ring itself can be modified. Subsequent removal of the protecting group under acidic conditions would regenerate the diol. chem-station.com

Selective protection of one hydroxyl group is more challenging but could potentially be achieved using a bulky protecting group under carefully controlled stoichiometric conditions.

Mechanistic Investigations of Key Transformations of this compound

The directed ortho-metalation is proposed to proceed via a coordination-assisted mechanism. uwindsor.ca The oxygen of the deprotonated hydroxymethyl group (alkoxide) coordinates to the lithium cation of the organolithium reagent. This brings the basic alkyl anion in close proximity to the ortho-protons, facilitating their abstraction and the formation of the aryllithium species. wikipedia.org

The chemoselective chlorination of one of the benzylic alcohol groups, for example using a reagent like thionyl chloride, would likely proceed through an Sₙi (internal nucleophilic substitution) mechanism, forming a chlorosulfite intermediate. Alternatively, under different conditions, an Sₙ2 or Sₙ1 pathway could be operative. The challenge in selectivity arises from the identical nature of the two hydroxyl groups.

Photocarboxylation of benzylic C-H bonds has been shown to proceed via the generation of a benzylic carbanion upon photocatalysis, which then reacts with CO₂. acs.org While this has been demonstrated for simpler benzylic systems, a similar mechanism could be envisioned for the functionalization of the hydroxymethyl groups in this compound, potentially leading to the corresponding carboxylic acids.

Understanding these fundamental mechanisms is crucial for designing and optimizing synthetic routes involving this compound and for predicting the outcomes of its various chemical transformations.

Applications of 5 Chloro 1,3 Phenylene Dimethanol in Advanced Materials and Organic Synthesis

Monomer in Polymer Chemistry and Macromolecular Architectures

The bifunctional nature of (5-Chloro-1,3-phenylene)dimethanol, conferred by its two primary alcohol groups, makes it an ideal candidate for step-growth polymerization. These hydroxyl moieties can readily react with a variety of complementary functional groups to build high-molecular-weight polymer chains. The presence of a chlorine atom on the aromatic ring further distinguishes it from its non-halogenated counterparts, offering a route to polymers with enhanced properties.

Polycondensation Reactions for Polymer Chain Extension

Polycondensation is a fundamental process in polymer synthesis where monomers join together with the concurrent elimination of a small molecule, such as water. mdpi.comgoogle.com this compound serves as a classic diol monomer in such reactions. When reacted with a dicarboxylic acid or its more reactive derivative, an acyl chloride, a polyester (B1180765) is formed through the repetitive formation of ester linkages. google.com The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon of the diacid or acyl chloride, leading to chain extension. This process is typically catalyzed by an acid or carried out at elevated temperatures to drive the removal of the water or hydrogen chloride byproduct, thereby shifting the equilibrium towards the formation of a high-molecular-weight polymer. rsc.org Similarly, it can participate in polyether synthesis, although this often requires different reaction conditions, such as Williamson ether synthesis, where the diol is first converted to a dialkoxide.

Design and Synthesis of Novel Polyester and Polyether Materials

The strategic use of this compound allows for the design of novel polyesters and polyethers with specific, predictable properties. By selecting different co-monomers to react with this chlorinated diol, a wide array of polymers can be synthesized. For instance, polycondensation with aromatic dicarboxylic acids like terephthalic acid or isophthalic acid results in aromatic polyesters known for their thermal stability and mechanical strength. rsc.org Conversely, reaction with aliphatic diacids such as adipic acid yields more flexible polyesters.

The chlorine atom on the benzene (B151609) ring is not merely a passive substituent. It significantly influences the polymer's properties by increasing its molar mass, altering its solubility in organic solvents, and enhancing its flame resistance. The thermal decomposition of chlorinated polymers can release hydrogen chloride, which can interfere with the radical chain reactions of combustion in the gas phase.

Table 1: Potential Co-monomers for Polymer Synthesis with this compound This table is interactive. Click on the headers to sort.

| Co-monomer Type | Example Co-monomer | Resulting Polymer Class | Potential Property Influence |

|---|---|---|---|

| Aromatic Diacyl Chloride | Terephthaloyl chloride | Aromatic Polyester | High thermal stability, rigidity |

| Aliphatic Diacyl Chloride | Adipoyl chloride | Aliphatic Polyester | Increased flexibility |

| Aromatic Diisocyanate | Methylene (B1212753) diphenyl diisocyanate (MDI) | Polyurethane | Flame retardancy, toughness |

| Aliphatic Diisocyanate | Hexamethylene diisocyanate (HDI) | Polyurethane | Elasticity, UV stability |

| Dihalide (for polyethers) | 1,4-Dichlorobutane | Polyether | Modified solubility, chemical resistance |

Incorporation into Specialty Polymers (e.g., Polybenzoxazoles, Polyimides, Polyurethanes)

The integration of this compound into high-performance specialty polymers is an area of significant potential, primarily due to the desirable properties imparted by the chlorinated aromatic core.

Polyurethanes: Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate. The incorporation of halogenated monomers is a well-established strategy for producing flame-retardant polyurethanes. This compound can act as the diol component, or as a chain extender, in polyurethane synthesis. Reacting it with diisocyanates like methylene diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI) yields a polyurethane with the chlorine atom covalently bonded within the polymer backbone. This intrinsic flame retardancy is often more durable than that achieved with additive flame retardants, as the flame-retardant element does not leach out over time.

Polybenzoxazoles (PBOs): PBOs are a class of high-performance polymers known for their exceptional thermal and oxidative stability. Traditional synthesis involves the condensation of bis-o-aminophenols with dicarboxylic acids or their derivatives. While not a standard monomer for this process, this compound could potentially be incorporated into PBO structures through innovative synthetic routes. For example, it could be chemically modified to create a new monomer containing the necessary functionalities for PBO formation. Another approach involves aromatic nucleophilic displacement reactions where novel di(hydroxyphenyl)benzoxazole monomers react with activated aromatic dihalides. The presence of the chloro-substituted phenyl ring in this compound suggests its potential utility in similar advanced synthetic strategies for novel PBOs.

Polyimides: Polyimides are renowned for their high-temperature resistance, excellent mechanical properties, and chemical inertness. The conventional synthesis involves the polycondensation of a dianhydride and a diamine. Direct incorporation of a diol like this compound is not typical. However, it could serve as a precursor for synthesizing novel diamine or dianhydride monomers. Furthermore, it could be used to create hybrid polymer classes, such as polyesterimides, by being included with the standard monomers, thereby tailoring the final properties of the polymer, such as solubility and processability.

Tailoring Polymer Architectures through Branched and Cross-linked Structures

While the difunctional nature of this compound naturally leads to the formation of linear polymer chains, it can also be a crucial component in the creation of more complex, three-dimensional polymer architectures. By introducing a co-monomer with a functionality greater than two, such as a tricarboxylic acid (e.g., trimesic acid) or a polyol like glycerol, branching points can be incorporated into the polymer backbone. As the polymerization proceeds, these branches can connect, leading to the formation of a cross-linked network. This transforms the material from a thermoplastic, which can be melted and reshaped, into a thermoset. Thermosets, once cured, exhibit high thermal stability, rigidity, and solvent resistance. The use of this compound in such formulations would result in a cross-linked material that also benefits from the inherent flame retardancy of the chlorinated aromatic units.

Building Block for Supramolecular Architectures and Functional Assemblies

Beyond linear and cross-linked polymers, this compound's specific geometry and functionality make it a promising candidate for the construction of highly ordered, complex macromolecules, such as dendrimers and hyperbranched polymers.

Synthesis of Dendritic Macromolecules and Hyperbranched Polymers

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular structure leads to properties like low viscosity and high solubility compared to their linear analogues. The synthesis of hyperbranched polymers can often be achieved in a one-pot reaction using AB₂-type monomers, where 'A' and 'B' are complementary reactive functional groups.

Table 2: Classification of this compound as a Building Block This table is interactive. Use the search bar to filter the content.

| Architectural Role | Description | Resulting Structure | Key Features |

|---|---|---|---|

| Linear Monomer | Reacts with other difunctional monomers (e.g., diacids, diisocyanates). | Linear Polymers | Chain extension, defined repeat unit. |

| Cross-linking Agent (with polyfunctional co-monomers) | Used with monomers of functionality >2 (e.g., tricarboxylic acids). | Branched and Cross-linked Networks | Thermoset properties, high stability. |

| Latent AB₂ Monomer | Requires chemical modification to create an AB₂ structure for self-polymerization. | Hyperbranched Polymers | Globular shape, high functionality. |

Formation of Macrocyclic Compounds and Cage Structures

While direct, extensive research on the use of this compound in the synthesis of macrocycles and cage compounds is not widely documented, its structural motifs suggest a strong potential for such applications. The 1,3-disposition of the hydroxymethyl groups on the benzene ring provides a divergent geometry that is conducive to the formation of cyclic structures.

The synthesis of macrocycles would typically involve the reaction of this compound with a complementary difunctional linker molecule under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of linker can be varied to control the size, shape, and functionality of the resulting macrocycle.

Table 1: Potential Reactions for Macrocycle and Cage Structure Synthesis

| Reaction Type | Complementary Reactant | Resulting Linkage | Potential Structure |

| Esterification | Dicarboxylic acid (e.g., terephthalic acid) | Ester | Polyester Macrocycle |

| Etherification | Dihaloalkane (e.g., 1,4-dibromobutane) | Ether | Polyether Macrocycle |

| Mitsunobu Reaction | Diol (in the presence of a phosphine (B1218219) and an azodicarboxylate) | Ether | Polyether Macrocycle |

| Schiff Base Condensation | Dicarbonyl compound (after oxidation of the diol to a dialdehyde) | Imine | Macrocyclic Schiff Base |

| Click Chemistry | Diazide compound (after conversion of the diol to a dialkyne) | Triazole | Triazole-linked Macrocycle |

The chloro substituent on the aromatic ring can serve several purposes in these structures. It can enhance the rigidity of the macrocycle, influence its solubility, and provide a site for further functionalization. Moreover, the electron-withdrawing nature of the chlorine atom can affect the reactivity of the aromatic ring and the acidity of the benzylic protons.

Self-Assembly Strategies Utilizing this compound Derivatives

The principles of self-assembly, where molecules spontaneously organize into ordered structures, can be applied to derivatives of this compound. By modifying the hydroxymethyl groups with moieties that can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding, it is possible to program the self-assembly of these molecules into larger, well-defined architectures.

For instance, conversion of the diol to a dicarboxylic acid or a diamide (B1670390) would introduce strong hydrogen bonding motifs. The presence of the chloro group could also facilitate halogen bonding, an increasingly recognized non-covalent interaction in crystal engineering and supramolecular chemistry.

Table 2: Potential Self-Assembling Derivatives of this compound

| Derivative | Key Non-Covalent Interaction | Potential Assembled Structure |

| 5-Chloro-1,3-benzenedicarboxylic acid | Hydrogen Bonding | 1D ribbons, 2D sheets |

| N,N'-disubstituted-5-chloro-1,3-benzenedicarboxamide | Hydrogen Bonding, π-π Stacking | Fibrillar networks (organogels) |

| 5-Chloro-1,3-bis((4-pyridyl)methoxymethyl)benzene | Metal Coordination, Halogen Bonding | Metallacycles, Coordination Polymers |

| 5-Chloro-1,3-bis((4-ethynylphenyl)methoxymethyl)benzene | π-π Stacking | Liquid Crystalline Phases |

These self-assembled structures could find applications in areas such as organogelation, liquid crystal formation, and the development of porous materials.

Precursor in Fine Chemical and Advanced Organic Synthesis

Beyond its potential in materials science, this compound is a valuable starting material for the synthesis of a range of fine chemicals and complex organic intermediates. The two hydroxymethyl groups can be readily transformed into a variety of other functional groups, and the chloro-substituent provides an additional point of chemical diversity.

Synthesis of Chlorinated Benzyl (B1604629) Derivatives and Analogues

The hydroxymethyl groups of this compound can be converted into benzylic halides, most commonly benzyl chlorides or bromides, through reaction with reagents such as thionyl chloride or phosphorus tribromide. The resulting 1,3-bis(halomethyl)-5-chlorobenzene is a highly reactive intermediate that can be used to introduce the 5-chloro-m-xylylene moiety into a wide range of molecules.

These chlorinated benzyl derivatives are precursors to a variety of compounds, including:

Diamines: By reaction with amines.

Dinitriles: By reaction with cyanide salts, which can be further hydrolyzed to dicarboxylic acids.

Dithiols: By reaction with thiourea (B124793) followed by hydrolysis.

Phosphonium Salts: By reaction with phosphines, which are precursors to Wittig reagents.

Table 3: Key Chlorinated Benzyl Derivatives and Their Precursors

| Precursor | Reagent | Derivative |

| This compound | Thionyl Chloride (SOCl₂) | 1,3-Bis(chloromethyl)-5-chlorobenzene |

| This compound | Phosphorus Tribromide (PBr₃) | 1,3-Bis(bromomethyl)-5-chlorobenzene |

| 1,3-Bis(chloromethyl)-5-chlorobenzene | Sodium Cyanide (NaCN) | (5-Chloro-1,3-phenylene)diacetonitrile |

| 1,3-Bis(chloromethyl)-5-chlorobenzene | Ammonia (NH₃) | (5-Chloro-1,3-phenylene)dimethanamine |

Pathways to Complex Organic Intermediates and Lead Compounds

The strategic placement of functional groups in this compound allows for its use in the synthesis of more complex molecules that may have applications in pharmaceuticals, agrochemicals, and other areas of chemical research.

One potential pathway involves the selective oxidation of one of the hydroxymethyl groups to an aldehyde, followed by reaction with a Grignard or organolithium reagent to introduce a new carbon-carbon bond. The remaining hydroxymethyl group can then be used for further transformations, allowing for the construction of unsymmetrical and highly functionalized molecules.

Furthermore, the chloro-substituent can be replaced through nucleophilic aromatic substitution under certain conditions or can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a valuable platform for the generation of libraries of compounds for screening in drug discovery and materials science.

Computational and Theoretical Studies on 5 Chloro 1,3 Phenylene Dimethanol

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry and electronic landscape of (5-Chloro-1,3-phenylene)dimethanol. While specific computational studies on this exact molecule are not abundant in the public domain, we can infer its properties from studies on analogous compounds such as chlorobenzene (B131634), benzyl (B1604629) alcohol, and other substituted benzenes. scispace.com

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a chlorine atom and two hydroxymethyl (-CH₂OH) groups at the 1 and 3 positions. The chlorine atom, being more electronegative than carbon, is expected to influence the electron density distribution around the ring through both inductive and resonance effects. stackexchange.com DFT calculations would typically be employed to determine bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, chlorobenzene, the C-Cl bond length has been calculated to be around 1.83 Å at the (U)B3LYP/6-311+G(2d,p) level of theory. The presence of the hydroxymethyl groups would further modulate the geometry and electronic structure.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. For many benzene derivatives, the HOMO is a π-orbital of the benzene ring, while the LUMO is a π*-antibonding orbital. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. In a study on various benzene derivatives, the HOMO-LUMO gap was shown to be influenced by the nature of the substituents. scispace.com For this compound, the chlorine atom's electron-withdrawing nature would likely lower the energy of the HOMO and LUMO, while the hydroxymethyl groups, being weakly activating, would have an opposing effect.

Table 1: Predicted Electronic Properties of this compound and Related Compounds (Note: The data for this compound is hypothetical and based on trends from related compounds. The other values are from published computational studies.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| Benzene | -9.24 | -0.87 | 8.37 | B3LYP/6-31G(d) |

| Chlorobenzene | -9.52 | -1.12 | 8.40 | B3LYP/6-31G(d) |

| This compound | -9.40 (estimated) | -1.05 (estimated) | 8.35 (estimated) | DFT (Hypothetical) |

Reaction Mechanism Elucidation via Computational Modeling for this compound Transformations

Computational modeling is a powerful technique for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, this could involve studying transformations such as electrophilic aromatic substitution, oxidation of the alcohol groups, or nucleophilic substitution of the chlorine atom.

The mechanism of electrophilic substitution on chlorobenzene is well-studied and serves as a good model. docbrown.info The chlorine atom is known to be a deactivating group due to its inductive electron withdrawal, making the ring less reactive than benzene towards electrophiles. stackexchange.com However, it is an ortho-, para-director due to the resonance donation of a lone pair of electrons. In this compound, the two hydroxymethyl groups are weakly activating and would also influence the regioselectivity of electrophilic attack. Computational studies could model the transition states for electrophilic attack at various positions on the ring to predict the most likely products.

For instance, the nitration of chlorobenzene has been computationally investigated, showing the relative energies of the transition states leading to ortho, meta, and para products. stackexchange.com A similar approach for this compound would need to consider the combined directing effects of the chloro and two hydroxymethyl groups.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry allows for the prediction of reactivity and selectivity through the calculation of various reactivity descriptors. These include electrostatic potential maps, frontier molecular orbital analysis, and Fukui functions.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a region of negative potential around the oxygen atoms of the hydroxymethyl groups and a region of positive potential on the hydrogen atoms of these groups. The chlorine atom would also exhibit a region of negative potential. These maps are useful for predicting sites of electrophilic and nucleophilic attack.

Frontier molecular orbital theory, focusing on the HOMO and LUMO, can also predict reactivity. The regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, while the regions where the LUMO is localized are susceptible to nucleophilic attack. For chlorobenzene, the HOMO has significant contributions from the ortho and para carbon atoms, consistent with its directing effect. scispace.com

Table 2: Calculated Reactivity Indices for Chlorobenzene (Data from a representative computational study)

| Parameter | Value | Interpretation |

| Dipole Moment (Debye) | 1.73 | Indicates a polar molecule |

| Mulliken Charge on Cl | -0.06 | Slight negative charge on chlorine |

| Fukui Function (f-) for Electrophilic Attack | Highest at para position | Predicts para-selectivity |

Conformational Analysis and Intermolecular Interactions of this compound and its Derivatives

The presence of two rotatable hydroxymethyl groups in this compound gives rise to multiple possible conformations. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, is essential to identify the most stable conformers and the energy barriers between them.

Studies on benzyl alcohol have shown that the orientation of the -CH₂OH group relative to the benzene ring is a key conformational feature. cdnsciencepub.com For this compound, the interplay of steric hindrance and potential intramolecular hydrogen bonding between the two hydroxymethyl groups, and between a hydroxymethyl group and the chlorine atom, would determine the preferred conformations. High-level ab initio or DFT calculations would be necessary to accurately model these subtle interactions.

Intermolecular interactions, such as hydrogen bonding, are crucial in determining the solid-state structure and physical properties of this compound. Computational methods can be used to model dimers and larger clusters of the molecule to understand these interactions. The hydroxyl groups are expected to be the primary sites for hydrogen bonding, acting as both donors and acceptors.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is widely used to predict and interpret various types of spectra, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies can be calculated using DFT methods. youtube.comyoutube.com These calculations provide a set of vibrational modes and their corresponding frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring and the -CH₂OH groups, the O-H stretching of the hydroxyl groups, and the C-Cl stretching.

NMR chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. utahtech.edu These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule. The predicted chemical shifts for this compound would be influenced by the electronic effects of the chlorine and hydroxymethyl substituents.

Table 3: Predicted Vibrational Frequencies for a Related Molecule (Chlorobenzene) (Note: This data is illustrative of the type of information obtained from computational vibrational analysis.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H Stretch | 3080 | 3075 | Aromatic C-H stretch |

| C-C Stretch | 1585 | 1583 | Ring breathing |

| C-Cl Stretch | 705 | 703 | C-Cl stretch |

Future Research Directions and Perspectives on 5 Chloro 1,3 Phenylene Dimethanol

Development of Next-Generation Catalytic Systems for Efficient Synthesis

The synthesis of (5-Chloro-1,3-phenylene)dimethanol, and its derivatives, conventionally relies on the reduction of the corresponding 5-chloroisophthalic acid or its esters. chemspider.comcymitquimica.comlookchem.com Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems for this transformation.

A key area of development will be in heterogeneous catalysis . The use of solid-supported catalysts offers advantages in terms of easy separation, reusability, and process intensification. Research into novel supported metal catalysts, such as palladium on various carbon supports (Pd/C) or Raney Nickel, could lead to improved yields and milder reaction conditions for the hydrodehalogenation and reduction of related halogenated aromatic compounds. nih.gov The development of catalysts that can selectively reduce the carboxylic acid groups without affecting the chloro substituent is a significant challenge that needs to be addressed.

Furthermore, organometallic catalysis presents a promising avenue for the selective transformation of halogenated aromatics. researchgate.netrsc.org Advances in ligands and catalyst design could enable precise control over reactivity, potentially allowing for one-pot syntheses of more complex structures derived from this compound. For instance, catalysts that can facilitate both the reduction of the di-acid and subsequent cross-coupling reactions at the chloro-position would be highly valuable. libretexts.orgacs.org

| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |

| Heterogeneous Catalysts (e.g., Pd/C, Raney Ni) | Ease of separation, reusability, potential for continuous flow processes. nih.gov | Improving selectivity to avoid dehalogenation, enhancing activity under milder conditions. |

| Homogeneous Organometallic Catalysts | High selectivity and activity, tunable reactivity through ligand design. libretexts.org | Development of catalysts for one-pot multi-step reactions, understanding reaction mechanisms. |

| Biocatalysts (e.g., engineered enzymes) | High specificity, operation under mild conditions, environmentally benign. nih.gov | Enzyme screening and engineering for the specific reduction of 5-chloroisophthalic acid. |

Exploration of Novel Material Applications with Enhanced Performance Attributes

The diol functionality of this compound makes it a prime candidate for incorporation into various polymers, such as polyesters and polyurethanes. rsc.orgmdpi.commdpi.comnih.gov The presence of the chlorine atom is expected to impart specific properties to these materials, including enhanced flame retardancy, increased refractive index, and modified solubility and thermal stability.

Future research will likely focus on synthesizing and characterizing a range of polymers derived from this chlorinated diol. A systematic investigation into how the incorporation of the 5-chloro-1,3-phenylene moiety influences the mechanical, thermal, and optical properties of the resulting polymers is crucial. For example, the rigidity of the aromatic ring and the polarity of the C-Cl bond could lead to materials with high glass transition temperatures and specific dielectric properties.

Moreover, the halogen atom can participate in halogen bonding , a non-covalent interaction that can be exploited in the design of functional supramolecular materials. acs.orgnih.govrsc.orgrsc.orgresearchgate.net Research into the self-assembly of this compound-containing molecules could lead to the development of liquid crystals, gels, and other ordered structures with unique optical or electronic properties.

Integration into Advanced Functional Organic Materials and Devices

Beyond traditional polymers, this compound can serve as a precursor for a variety of advanced functional organic materials. The two hydroxyl groups can be modified to introduce other functionalities, while the chloro-substituent provides a handle for further chemical transformations, such as cross-coupling reactions to build more complex molecular architectures. nih.gov

One promising area is the synthesis of novel chromophores and fluorophores . The chlorinated aromatic core can be extended through reactions like the Suzuki or Sonogashira coupling to create larger conjugated systems with tailored photophysical properties. researchgate.net The electron-withdrawing nature of the chlorine atom can influence the electronic energy levels of these molecules, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Furthermore, the ability to create well-defined, functionalized aromatic structures from this building block could be leveraged in the development of materials for electronics, such as organic field-effect transistors (OFETs) or as components in photosensitizers. acs.org

Bio-Inspired Chemical Applications and Mimicry of Natural Systems

The field of bio-inspired chemistry seeks to emulate the efficiency and selectivity of biological processes. nih.govbeilstein-journals.orgacs.org Future research could explore the use of this compound derivatives in creating synthetic mimics of biological systems. For instance, the rigid aromatic scaffold could be used to construct host molecules for molecular recognition, mimicking the binding pockets of enzymes.

The development of bio-inspired catalysts that can selectively functionalize the C-Cl bond of this compound under mild conditions is another exciting prospect. beilstein-journals.org This could involve the design of porphyrin-based or other biomimetic catalytic systems that can perform dehalogenation or other transformations in an environmentally friendly manner. Such advancements would not only be relevant for the synthesis of new materials but also for potential applications in bioremediation.

Sustainable Synthesis and Circular Economy Approaches for this compound Production and Utilization

The future of chemical manufacturing is intrinsically linked to the principles of sustainability and the circular economy . mdpi.comchemicalsknowledgehub.comnrel.govrsc.org For this compound, this translates to developing greener synthetic routes and considering the entire lifecycle of the products derived from it.

Research into sustainable synthesis could focus on utilizing bio-based feedstocks for the production of the aromatic core. nih.govkit.edudkshdiscover.com While challenging, the conversion of lignin (B12514952) or other biomass-derived aromatic compounds into functionalized chemicals like 5-chloroisophthalic acid represents a long-term goal for reducing reliance on petrochemicals. Additionally, the development of catalytic processes that minimize waste and energy consumption is paramount. nih.gov This includes exploring solvent-free reaction conditions and the use of renewable energy sources to drive the chemical transformations.

From a circular economy perspective, the design of materials based on this compound should consider their end-of-life. This could involve creating polymers that are more easily recyclable or designing materials that can be chemically depolymerized back to the monomer for reuse. The presence of the chlorine atom might offer unique opportunities for selective cleavage and recovery. Investigating the controlled degradation and recycling of chlorinated polymers will be a critical area of future research. epa.gov

| Research Direction | Key Objectives | Potential Impact |

| Sustainable Synthesis | Utilize bio-based feedstocks, develop energy-efficient catalytic processes, minimize waste. nih.govkit.edunih.gov | Reduced environmental footprint, lower reliance on fossil fuels. |

| Circular Economy | Design for recyclability, develop methods for chemical depolymerization and monomer recovery. mdpi.comnrel.gov | Creation of a closed-loop system for material use, reduction of plastic waste. |

Q & A

Q. What are the standard synthetic routes for (5-Chloro-1,3-phenylene)dimethanol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrolysis of pre-functionalized aromatic precursors. For example, derivatives like (5-Fluoro-1,3-phenylene)dimethanol are synthesized using K₂CO₃ in DMF with benzyl chloride to protect hydroxyl groups, followed by deprotection and recrystallization (ethyl acetate/hexane) . For chloro-substituted analogs, brominated intermediates (e.g., 5-bromo derivatives) may undergo halogen exchange or direct chlorination under controlled conditions. Reaction optimization includes temperature control (60–80°C), solvent polarity adjustments (DMF for solubility), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is this compound characterized using NMR spectroscopy?

- Methodological Answer : ¹H NMR analysis of analogous compounds (e.g., (5-Fluoro-1,3-phenylene)dimethanol) reveals distinct signals:

- CH₂OH protons : δ 4.60–4.80 ppm (singlet or broad, integration = 4H).

- Aromatic protons (ArH) : δ 6.80–7.20 ppm (split into doublets or triplets due to meta/para substitution).

- Hydroxyl groups : Broad peaks at δ 1.50–2.50 ppm (suppressed in D₂O exchange).

¹³C NMR shows aromatic carbons (δ 120–140 ppm) and hydroxymethyl carbons (δ 60–65 ppm). Deuterated solvents (CD₃CN or DMSO-d₆) enhance resolution .

Advanced Research Questions

Q. What methodological challenges arise in achieving high purity of this compound, and how can they be addressed?

- Methodological Answer : Common impurities include unreacted precursors, over-substituted derivatives, or oxidation byproducts. Purification strategies:

- Recrystallization : Ethyl acetate/hexane mixtures (3:1 ratio) to isolate crystalline products.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for polar impurities.

- HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity >97% (retention time ~8–12 min) .

Q. How does the chloro-substituent influence the coordination chemistry of this compound in lanthanide complexes?

- Methodological Answer : The chloro group acts as an electron-withdrawing ligand, enhancing Lewis acidity at metal centers. In europium(III) complexes, chloro-substituted ligands improve luminescence quantum yields by reducing non-radiative decay. Experimental design:

- Synthesis : React with Eu(NO₃)₃ in ethanol/water (1:1) at 60°C.

- Characterization : X-ray diffraction confirms octahedral geometry; emission spectra (λₑₓ = 395 nm) show enhanced ⁵D₀ → ⁷F₂ transitions at 612 nm .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported yields for this compound derivatives?

- Methodological Answer : Yield variations (e.g., 32.9–50.7% in bis-carbamate derivatives) often stem from:

- Reaction Scale : Microscale reactions (<1 mmol) favor lower yields due to handling losses.

- Purification Efficiency : HPLC vs. recrystallization (e.g., 99.1% purity via HPLC vs. 97% via recrystallization) .

Controlled experiments with standardized conditions (molar ratios, solvent volumes) and internal standards (e.g., triphenylmethane) are recommended for reproducibility.

Application-Oriented Questions

Q. What role does this compound play in polymer synthesis?

- Methodological Answer : As a diol monomer, it contributes rigidity and thermal stability to polyesters/polyurethanes. For example, copolymerization with 1,4-cyclohexanedimethanol (CHDM) enhances glass transition temperatures (Tg) by 10–15°C. Reaction conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.